molecular formula C10H15N3 B1215308 N-(3-(Aminomethyl)benzyl)acetamidine CAS No. 180001-34-7

N-(3-(Aminomethyl)benzyl)acetamidine

Cat. No. B1215308
M. Wt: 177.25 g/mol
InChI Key: RODUKNYOEVZQPR-UHFFFAOYSA-N
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Description

“N-(3-(Aminomethyl)benzyl)acetamidine” is a small molecule that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine . It is also known as a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase (iNOS) .


Molecular Structure Analysis

The molecular formula of “N-(3-(Aminomethyl)benzyl)acetamidine” is C10H15N3 . The average mass is 177.246 Da and the monoisotopic mass is 177.126602 Da . The InChI Key is RODUKNYOEVZQPR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(Aminomethyl)benzyl)acetamidine” include an average mass of 177.2462 and a monoisotopic mass of 177.126597495 . The chemical formula is C10H15N3 .

Scientific Research Applications

Inhibitor of Inducible Nitric-oxide Synthase

N-(3-(Aminomethyl)benzyl)acetamidine, also known as 1400W, is a significant inhibitor of human inducible nitric-oxide synthase (iNOS). It has demonstrated high potency and selectivity in both in vitro and in vivo studies. This compound inhibits iNOS through a slow, tight-binding mechanism, displaying saturation kinetics. This inhibition is particularly important in various physiological and pathological processes where iNOS plays a role, such as inflammatory responses and certain types of cancer growth (Garvey et al., 1997).

Development of Selective iNOS Inhibitors

Research has focused on synthesizing new acetamidines structurally related to N-(3-(aminomethyl)benzyl)acetamidine for selective inhibition of iNOS. This line of study aims to create compounds with improved selectivity and potency for therapeutic applications. It involves extensive biological evaluation and molecular docking studies to understand the interaction of these inhibitors with NOS (Maccallini et al., 2009).

Treatment of Ischemic Brain Injury and Stroke

1400W has been studied for its potential in treating ischemic brain injury and stroke. It significantly reduces ischemic lesion volume and attenuates neurological dysfunction by inhibiting calcium-independent NOS activity without affecting the constitutive NOS activity. This suggests its therapeutic potential in conditions where iNOS activation contributes to tissue damage, such as stroke (Parmentier et al., 1999).

Anticancer Properties

The compound has shown promising results in inhibiting tumor growth in vivo. It is particularly effective against solid tumors expressing iNOS, as seen in studies with murine mammary adenocarcinoma and human tumor xenografts. This suggests a role for nitric oxide production in tumor growth, highlighting the potential of iNOS inhibitors in cancer treatment (Thomsen et al., 1997).

Reduction of Colonic Inflammation

1400W has been effective in reducing colonic inflammation induced by trinitrobenzene sulphonic acid in rats. It acts by inhibiting iNOS, suggesting its beneficial role in treating conditions associated with gastrointestinal inflammation (Menchen et al., 2001).

Selectivity of Neuronal NOS Inhibitors

The compound has been compared with other NOS inhibitors for its selectivity towards neuronal NOS. These studies help in understanding the specificity and potential therapeutic applications of various NOS inhibitors, particularly in treating neurological disorders (Pigott et al., 2013).

Future Directions

“N-(3-(Aminomethyl)benzyl)acetamidine” has been studied as a potential immunomodulatory agent . It has been found to decrease cytotoxicity, IL-6 secretion, and LPS-stimulated monocyte migration . These findings suggest promising therapeutic value for the compound, as it appears able to modulate the pro-inflammatory LPS-stimulated response in human monocytes .

properties

IUPAC Name

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODUKNYOEVZQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC(=C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290729
Record name N-[3-(Aminomethyl)benzyl]acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Aminomethyl)benzyl)acetamidine

CAS RN

180001-34-7
Record name N-[3-(Aminomethyl)benzyl]acetamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180001-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((3-(Aminomethyl)phenyl)methyl)ethanimidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180001347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Aminomethyl)benzyl]acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1400W
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1VB8VP8OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
A Mertas, H Duliban, E Szliszka… - … Medicine and Cellular …, 2014 - hindawi.com
This study was designed to investigate the relationship between NO, IL-12, and TNF-α production by J774A.1 macrophages activated with LPS and IFN-γ in the presence of N-[3-(…
Number of citations: 4 www.hindawi.com
E Kankuri, K Vaali, RG Knowles, M Lähde… - … of Pharmacology and …, 2001 - ASPET
High concentrations of nitric oxide (NO) produced by the inducible nitric-oxide synthase (iNOS) are associated with ulcerative inflammation and disease activity in colitis. Therefore, …
Number of citations: 136 jpet.aspetjournals.org
LA Menchén, AL Colón, MA Moro, JC Leza, I Lizasoain… - Life Sciences, 2001 - Elsevier
Gastrointestinal inflammation has been associated with an increased generation of nitric oxide (NO) and the expression of the inducible NO synthase (iNOS). Using an experimental …
Number of citations: 67 www.sciencedirect.com
A Cárdenas, J De Alba, MA Moro, JC Leza… - European journal of …, 1998 - Elsevier
It has been suggested that large amounts of nitric oxide (NO) produced by inducible NO synthase are involved in the mechanisms of neurotoxicity after cerebral ischaemia. We have …
Number of citations: 38 www.sciencedirect.com
C Maccallini, A Patruno, N Besker, JI Alì… - Journal of medicinal …, 2009 - ACS Publications
New acetamidines structurally related to N-(3-(aminomethyl)benzyl)acetamidine (1, W1400) were designed as inhibitors of inducible nitric oxide synthase (iNOS). Six compounds were …
Number of citations: 36 pubs.acs.org
C Maccallini, M Di Matteo, M Gallorini… - European Journal of …, 2018 - Elsevier
In mammalian cells, aberrant iNOS induction may have detrimental consequences, and seems to be involved in the proliferation and progression of different tumors, such as malignant …
Number of citations: 18 www.sciencedirect.com
R Amoroso, A Ammazzalorso, B DE FILIPPIS… - DRUGS OF THE …, 2010 - ricerca.unich.it
Nitric oxide (NO) is an important mediator involved in the regulation of many physiological and pathological processes. [1] The formation of NO is catalyzed by the enzyme nitric oxide …
Number of citations: 0 ricerca.unich.it
N Re, M Fantacuzzi, C Maccallini… - Current Enzyme …, 2016 - ingentaconnect.com
The first generation of Nitric Oxide Synthases inhibitors was synthesized in the late 1980’s and early 1990’s; they were mainly amino acid derivatives, binding to the same residues …
Number of citations: 14 www.ingentaconnect.com
C Maccallini, M Montagnani, R Paciotti… - ACS Medicinal …, 2015 - ACS Publications
N-[(3-Aminomethyl)benzyl]acetamidine derivatives were synthesized and in vitro evaluated as inhibitors of the inducible isoform of nitric oxide synthase (iNOS). Because of the high …
Number of citations: 28 pubs.acs.org
B De Filippis, M Fantacuzzi, S Franceschelli… - academia.edu
A series of N-substituted acetamidines and 2-methylimidazole derivatives structurally related to W1400 were synthesized and evaluated as Nitric Oxide Synthase (NOS) inhibitors. …
Number of citations: 2 www.academia.edu

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